Isoxanthohumol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72247-79-1 | |
| Record name | Isoxanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Occurrence and Biogenesis of Isoxanthohumol
Natural Occurrence in Humulus lupulus
Isoxanthohumol is found naturally in the female inflorescences (cones) of Humulus lupulus mdpi.comnih.gov. It is one of the important prenylflavonoids present in hops, alongside xanthohumol (B1683332) (XN) and 8-prenylnaringenin (B1664708) (8PN). nih.gov While xanthohumol is the most abundant prenylflavonoid in hops, this compound is typically present at significantly lower concentrations in the raw hop cone, often 10- to 100-fold less than xanthohumol. nih.gov
Xanthohumol itself can constitute a notable percentage of the hop cone dry weight, ranging from 0.1% to 1%, depending on the hop variety. beerandbrewing.comnih.gov this compound is also found in the hard resin fraction of hops. beerandbrewing.com
Biosynthetic Pathways and Isomerization from Xanthohumol
In hops, xanthohumol is synthesized through a specialized branch of the flavonoid biosynthetic pathway. This process involves the prenylation and O-methylation of the polyketide intermediate chalconaringenin. researchgate.net
This compound is primarily formed through the isomerization of xanthohumol. nih.govnih.govcabidigitallibrary.org This isomerization involves the cyclization of the chalcone (B49325) structure of xanthohumol into the flavanone (B1672756) structure of this compound. nih.govresearchgate.net The presence of a hydroxyl group at the C-2′ position of xanthohumol facilitates this ring cyclization reaction. nih.gov
This conversion is a significant process, particularly during the brewing of beer. During wort boiling, approximately 70% of the xanthohumol undergoes isomerization to form this compound. cabidigitallibrary.org This thermal isomerization is a key reason why this compound levels are generally higher than xanthohumol levels in beer. fruit-technology.robioactivetech.plpreprints.orgmdpi.com The isomerization can also occur chemically in aqueous alkali solutions or enzymatically through microbial transformation methods, involving enzymes like chalcone isomerase. mdpi.commdpi.com
Presence in Processed Hop Products and Beverages
This compound is a prominent prenylflavonoid in processed hop products and beverages, largely due to the isomerization of xanthohumol during manufacturing. nih.gov
In beer, this compound is often the principal dietary prenylflavonoid. bioactivetech.pl While xanthohumol content in traditional lager beer can be very low (0 to 30 parts per billion), this compound is found at much higher levels, potentially up to 100 times greater. beerandbrewing.com Heavily hopped beers can contain between 800 and 3,500 ppb (or 0.8 and 3.5 ppm) of this compound. beerandbrewing.com
Studies have shown varying concentrations of this compound in different beer types. For instance, lager-type beers have been reported to contain around 0.4–0.68 mg/L of this compound, while stout and porter beers may also contain both this compound and xanthohumol, sometimes at relatively high levels despite conventional processing. nih.govhopsteiner.us Commercial hopping typically results in this compound levels up to about 2.5 mg/L in filtered beers. hopsteiner.us
The content of this compound in beer is influenced by factors such as the hop variety used and the brewing process, particularly wort boiling time. fruit-technology.rocabidigitallibrary.orgnih.gov
Data on this compound Content in Beer:
| Beer Type | This compound Concentration (approximate) | Source |
| Traditionally hopped lager | Up to 3.5 ppm (3500 ppb) | beerandbrewing.com |
| Lager-type beers | 0.4–0.68 mg/L | nih.gov |
| Commercial filtered beers | Up to 2.5 mg/L | hopsteiner.us |
| Dark beers | 0.85–1.19 mg/L (in specific study) | nih.gov |
| Pilsner beer | 8.1 mg/L (in specific trial) | hopsteiner.us |
| Stout beer | 9.0 mg/L (in specific trial) | hopsteiner.us |
| Various beers | 0.04 to 3.44 mg/L | fruit-technology.ropreprints.orgmdpi.com |
This compound is also present in other hop products, such as ethanolic extracts and pellets, though the concentration can vary depending on the extraction method. researchgate.netmdpi.com Pressurized hot water extraction (PHWE) has shown selectivity toward this compound. mdpi.comresearchgate.net
Pharmacological Profile and Mechanistic Investigations of Isoxanthohumol
Molecular Targets and Signaling Pathways
Investigations into the pharmacological actions of isoxanthohumol have revealed its ability to modulate several critical cellular signaling pathways involved in processes such as inflammation, proliferation, and drug transport.
Interaction with Nuclear Factor Kappa B (NF-κB) Pathway Modulation
The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Studies indicate that this compound can modulate this pathway. Research has shown that this compound reduces the expression of inflammatory factors such as TNFα and NF-κB in human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs). aspic.pt This modulation of inflammatory signals suggests a potential anti-inflammatory property of this compound. aspic.pt While some studies specifically highlight the effects of xanthohumol (B1683332), a related prenylated flavonoid, on inhibiting NF-κB activation by suppressing IκBα phosphorylation and degradation, leading to reduced nuclear translocation of p65, the close structural relationship between xanthohumol and this compound suggests potential similarities in their interactions with this pathway. nih.gov
Influence on PI3K/AKT/m-TOR Signaling Cascades
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. researchgate.netscientificarchives.commdpi.com Dysregulation of this pathway is frequently observed in various diseases, including cancer. mdpi.comfrontiersin.org Research has explored the influence of this compound on this pathway. Studies investigating high glucose and hypoxia-induced angiogenesis in human retinal microvascular endothelial cells (HRMECs) have shown that this compound can activate the PI3K/AKT/mTOR signaling pathway to regulate autophagy dysregulation, contributing to the protection of HRMECs from angiogenesis caused by high glucose and hypoxia. nih.gov This suggests a role for this compound in modulating cellular processes mediated by this pathway, particularly in the context of angiogenesis and cellular stress.
Interference with JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is involved in various cellular processes, including growth, differentiation, proliferation, and immune responses, and is activated by cytokines and growth factors. dovepress.commdpi.comresearchgate.net Dysregulation of this pathway is linked to autoimmune diseases and malignancies. dovepress.com While extensive research on the direct interference of this compound specifically with the JAK/STAT pathway is less documented compared to other pathways, the anti-inflammatory and immunomodulatory properties observed for this compound and related prenylflavonoids suggest potential indirect or direct interactions that warrant further investigation.
Regulation of Cytochrome P450 Enzymes (e.g., CYP1A2)
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of various endogenous and exogenous compounds, including drugs. frontiersin.orgoatext.com this compound has been shown to interact with several CYP enzymes. Notably, this compound has been identified as a potent inhibitor of CYP2C8. nih.govresearchgate.net Furthermore, CYP1A2 has been found to catalyze the O-demethylation of this compound to generate 8-prenylnaringenin (B1664708), a more potent phytoestrogen. nih.gov Studies evaluating the inhibitory potential of hop prenylphenols on major human CYP enzymes have shown that while 8-prenylnaringenin was a more potent inhibitor of CYP1A2, CYP2C9, and CYP2C19, this compound demonstrated significant inhibition of CYP2C8. nih.govresearchgate.net
Here is a table summarizing the inhibitory effects of this compound on certain CYP enzymes:
| Enzyme | IC₅₀ (μM) | Reference |
| CYP2C8 | 0.2 | nih.govresearchgate.net |
| CYP1A2 | >10 | nih.gov |
| CYP2C9 | >10 | nih.gov |
| CYP2C19 | >10 | nih.gov |
Note: IC₅₀ values indicate the concentration of the inhibitor required to inhibit the enzyme activity by 50%. Higher values indicate lower potency.
Inhibition of Aldo-Keto Reductase Superfamily Enzymes (AKR1B1, AKR1B10)
The Aldo-Keto Reductase (AKR) superfamily comprises enzymes involved in the reduction of various carbonyl compounds. AKR1B1 (aldose reductase) and AKR1B10 are considered notable pharmacological targets in the context of diabetic complications and cancer therapy, respectively. researchgate.nettandfonline.comtaylorandfrancis.com Research has demonstrated that this compound is a potent inhibitor of both human AKR1B1 and AKR1B10. researchgate.nettandfonline.comtandfonline.comnih.gov Studies have characterized this compound as an uncompetitive, tight-binding inhibitor of these enzymes. researchgate.nettandfonline.comtandfonline.com The inhibitory efficacy of this compound on AKR1B1 and AKR1B10 has been shown to be greater than that of xanthohumol, another hop-derived compound. tandfonline.com
Here are some research findings on the inhibitory constants (Kᵢ) and IC₅₀ values of this compound against AKR1B1 and AKR1B10:
| Enzyme | Substrate | Kᵢ (μM) | IC₅₀ (μM) | Reference |
| AKR1B1 | Glyceraldehyde | 0.34 | 0.57 | researchgate.nettandfonline.comtandfonline.com |
| AKR1B10 | Glyceraldehyde | 2.25 | 1.09 | researchgate.nettandfonline.comtandfonline.com |
| AKR1B1 | Glucose | - | 0.88 | tandfonline.com |
| AKR1B10 | Farnesal | - | 0.63 | tandfonline.com |
Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.
Modulation of ATP-Binding Cassette Sub-family B Member 1 (ABCB1) Activity
ATP-Binding Cassette Sub-family B Member 1 (ABCB1), also known as P-glycoprotein (P-gp), is an efflux transporter involved in the development of multidrug resistance (MDR) in cancer cells by pumping various therapeutic agents out of the cells. nih.govmdpi.com Research indicates that this compound can modulate ABCB1 activity. Studies have shown that this compound can reverse ABCB1-mediated doxorubicin (B1662922) resistance in MCF-7/ADR cells. mdpi.comresearchgate.net this compound has been found to inhibit ABCB1-mediated doxorubicin efflux and stimulate the ATPase activity of ABCB1, suggesting it acts as an ABCB1 substrate and a competitive inhibitor. mdpi.comresearchgate.net Molecular docking studies support that this compound can bind to the central transmembrane domain of ABCB1, overlapping with the binding site of doxorubicin. mdpi.comresearchgate.net
Here are some research findings related to this compound's interaction with ABCB1:
| Cell Line | Efflux Substrate | Effect on Efflux | Effect on ATPase Activity | Reference |
| MCF-7/ADR | Doxorubicin | Inhibited | Stimulated | mdpi.comresearchgate.net |
| MCF-7/ADR | Rho123 | Inhibited | - | mdpi.com |
Note: Rho123 is another known substrate of ABCB1.
Proposed Binding to Acyl-Protein Thioesterase 2
Inverse molecular docking studies have proposed acyl-protein thioesterase 2 (APT2) as a potential protein target for this compound. nih.govmdpi.comnih.govum.si APT2 is a cytosolic enzyme involved in hydrolyzing fatty acids from S-acylated cysteine residues in various proteins, including signaling molecules and transporters. nih.govuniprot.org This deacylation process is crucial for regulating protein localization, function, and turnover. nih.govuniprot.orgbiorxiv.org this compound, along with xanthohumol and 6-prenylnaringenin (B1664697) (another metabolite), were successfully docked to APT2 in computational models, suggesting they can bind within the same pocket of the enzyme. nih.govmdpi.comnih.govum.siresearchgate.net This proposed binding indicates a potential mechanism by which this compound might influence cellular processes regulated by APT2 activity.
Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9)
This compound has been investigated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. nih.govnih.govum.sifrontiersin.org MMPs are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). genecards.orggenecards.org They are involved in various physiological processes like tissue remodeling but are also implicated in pathological conditions such as cancer progression, invasion, and metastasis. genecards.orggenecards.orgtechscience.com Studies, including inverse molecular docking, have identified MMP-2 and MMP-9 as potential targets for xanthohumol and its metabolites, including this compound. nih.govnih.govum.si While some research primarily focuses on xanthohumol's inhibition of MMPs frontiersin.orgmdpi.com, the shared structural features and metabolic relationship between xanthohumol and this compound suggest that this compound may also contribute to these inhibitory effects. Inhibition of MMP-2 and MMP-9 can potentially reduce the ability of cancer cells to degrade the ECM, thereby hindering migration and invasion. frontiersin.orgmdpi.com
Anticarcinogenic Research
This compound has demonstrated antiproliferative and anticancer activities in various cancer cell lines. chemfaces.comlipidmaps.orgresearchgate.netumd.eduajol.info Its anticarcinogenic potential is attributed to multiple mechanisms targeting key cellular processes involved in cancer development and progression. chemfaces.comresearchgate.netfrontiersin.orgajol.info
Mechanisms of Antiproliferative Activity
The antiproliferative activity of this compound is mediated through several mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of carcinogen activation. chemfaces.comumd.edufrontiersin.orgajol.info
Cell Cycle Arrest Induction
This compound has been shown to induce cell cycle arrest in various cancer cell lines. umd.edufrontiersin.orgbibliotekanauki.pldntb.gov.ua Cell cycle arrest is a critical mechanism to halt the proliferation of damaged or cancerous cells, preventing their uncontrolled division. Studies on related prenylated flavonoids like xanthohumol have indicated that they can induce cell cycle arrest at specific phases, such as G1, S, and G2/M, by modulating the expression of cell cycle regulatory proteins like p53, p21, and cyclin D1. umd.edufrontiersin.orgbibliotekanauki.plnih.govmdpi.com While direct detailed mechanisms for this compound on specific cell cycle proteins are still being elucidated, its ability to suppress proliferation in cancer cells is linked to this induction of cell cycle arrest. lipidmaps.orgumd.eduajol.info
Apoptosis Induction in Malignant Cell Lines
A significant mechanism underlying the anticarcinogenic effect of this compound is the induction of apoptosis, or programmed cell death, in malignant cell lines. chemfaces.commdpi.comlipidmaps.orgumd.edufrontiersin.orgajol.infomdpi.comsemanticscholar.orgnih.govresearchgate.net this compound has been shown to induce apoptosis in various cancer cells, including thyroid cancer, melanoma, and drug-resistant breast cancer cells. lipidmaps.orgajol.infomdpi.comsemanticscholar.org This process often involves the activation of caspases, a family of proteases that execute the apoptotic pathway, and the modulation of pro- and anti-apoptotic proteins like Bax, Bcl-2, caspase-3, and caspase-9. frontiersin.orgajol.infosemanticscholar.orgnih.govresearchgate.net Studies have demonstrated that this compound treatment leads to morphological changes indicative of apoptosis, such as membrane blebbing and nuclear disintegration. ajol.info Furthermore, this compound can sensitize drug-resistant cancer cells to chemotherapy by promoting apoptosis. semanticscholar.org
Data demonstrating the effect of this compound on apoptosis markers in BCPAP thyroid cancer cells is presented below. ajol.info
| Treatment (µM) | Bax (Fold Change) | Bcl-2 (Fold Change) | Caspase-3 (Fold Change) | Caspase-9 (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 12 | ↑ | ↓ | ↑ | ↑ |
| 48 | ↑↑ | ↓↓ | ↑↑ | ↑↑ |
| 96 | ↑↑↑ | ↓↓↓ | ↑↑↑ | ↑↑↑ |
Note: Arrows indicate relative change compared to control (0 µM). The number of arrows signifies the magnitude of the change as observed in the source. ajol.info
Inhibition of Carcinogen Activation
This compound has been reported to inhibit the activation of certain carcinogens. chemfaces.comresearchgate.net Specifically, it has been shown to strongly inhibit the activation of carcinogens such as 2-amino-3-methylimidazol-[4,5-f]quinoline and aflatoxin B1 (AFB1). chemfaces.comresearchgate.net This inhibition occurs via interference with human cytochrome P450 (CYP1A2), an enzyme involved in the metabolic activation of many procarcinogens into their active forms. chemfaces.commdpi.comresearchgate.netfrontiersin.org By inhibiting these enzymes, this compound can reduce the formation of DNA-reactive metabolites, thereby contributing to its chemopreventive potential. chemfaces.comresearchgate.netfrontiersin.org
Anti-Metastatic and Anti-Invasive Research
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major contributor to cancer-related mortality. Research indicates that this compound possesses anti-metastatic and anti-invasive properties by interfering with key processes involved in cellular motility and tissue degradation. ajol.infonih.govcolab.ws
Inhibition of Cell Migration
Cell migration is a fundamental step in the metastatic cascade, allowing cancer cells to move away from the primary tumor. Studies have shown that this compound can significantly inhibit the migration of various cancer cell types. For instance, this compound treatment remarkably reduced the number of migrated human papillary thyroid cancer BCPAP cells in a concentration-dependent manner. ajol.info Similarly, this compound promoted strong suppression of cell migration in highly invasive B16-F10 murine melanoma cells. nih.govcolab.ws This inhibition of migration suggests a potential therapeutic benefit of this compound in limiting the spread of cancer cells.
Suppression of Cell Invasion
Cell invasion involves the breakdown of the extracellular matrix (ECM) and the movement of cancer cells into surrounding tissues. This process is often facilitated by enzymes like matrix metalloproteinases (MMPs). genecards.org this compound has been demonstrated to suppress cancer cell invasion. In human papillary thyroid cancer BCPAP cells, this compound treatment significantly reduced the number of invasive cells in a concentration-dependent manner. ajol.info Investigations into melanoma cells also revealed that this compound strongly suppressed cell invasion. nih.govcolab.ws The molecular mechanisms underlying this effect can involve the disruption of signaling pathways crucial for invasion. For example, in melanoma cells, the abolished metastatic potential was linked to disrupted integrin signaling. nih.govcolab.ws
Chemo-Sensitizing Effects in Drug-Resistant Cancer Cells
Drug resistance is a significant challenge in cancer chemotherapy, leading to treatment failure and disease recurrence. Natural products, including flavonoids, are being explored for their ability to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents. researchgate.net this compound has shown promise in this area. Studies have investigated the synergistic effect of this compound and doxorubicin on doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/ADR). nih.gov The results indicated that this compound sensitized MCF-7/ADR cells to the cytotoxic effects of doxorubicin, leading to increased proliferation inhibition and apoptosis stimulation. nih.gov Mechanistic studies revealed that this compound inhibited the efflux of doxorubicin mediated by ABCB1 (ATP-binding cassette sub-family B member 1), a key transporter involved in multidrug resistance. nih.gov this compound stimulated the ATPase activity of ABCB1 and acted as a substrate for this transporter. nih.gov Molecular docking studies suggested that this compound binds to the central transmembrane domain of ABCB1, with its binding site overlapping with that of doxorubicin. nih.gov These findings suggest that this compound can act as a competitive inhibitor of ABCB1, thereby reversing ABCB1-mediated drug resistance. nih.gov
Modulation of Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is essential for tumor growth, survival, and metastasis. waocp.orgnih.gov Modulating angiogenesis is a key strategy in cancer therapy. This compound has been shown to modulate angiogenesis. nih.govaspic.ptkoreascience.kr
Impact on Blood Vessel Growth and Stability
Table 1: Summary of this compound's Effects on Cancer-Related Processes
| Process | Effect | Cell Types Studied | Key Mechanisms Involved |
| Cell Migration | Inhibition | Human papillary thyroid cancer BCPAP cells, B16-F10 murine melanoma cells ajol.infonih.govcolab.ws | Disrupted integrin signaling, Inhibition of PI3K/AKT/m-TOR signaling pathway ajol.infonih.govcolab.ws |
| Cell Invasion | Suppression | Human papillary thyroid cancer BCPAP cells, B16-F10 murine melanoma cells ajol.infonih.govcolab.ws | Disrupted integrin signaling, Inhibition of PI3K/AKT/m-TOR signaling pathway ajol.infonih.govcolab.ws |
| Chemo-sensitization | Sensitization to Doxorubicin | Doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/ADR) nih.gov | Inhibition of ABCB1-mediated drug efflux, ABCB1 substrate and competitive inhibitor nih.gov |
| Tumor Angiogenesis | Modulation | Endothelial cells (HUVECs), Vascular smooth muscle cells (VSMCs) nih.govaspic.pt | Inhibition of endothelial cell proliferation, Decreased blood vessel growth and stability, Modulation of VEGFR2, Akt, Erk, TNF-α, and NF-κB pathways nih.govaspic.pt |
Regulation via Vascular Endothelial Growth Factor Receptor (VEGFR) Pathways
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological development and various pathological conditions, including cancer and inflammatory diseases. The vascular endothelial growth factor (VEGF) pathway, particularly signaling through Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), plays a central role in regulating angiogenesis. nih.govthermofisher.com
Studies have investigated the effects of this compound on VEGFR pathways. Research indicates that IXN can modulate angiogenesis and inflammation, partly through its influence on VEGFR pathways. nih.gov In one study, IXN at a concentration of 10 µM inhibited sprouting angiogenesis by 20% and decreased vascular coverage by mural cells by up to 39% in a retinal angiogenesis model. nih.gov This suggests an inhibitory effect on blood vessel proliferation and maturation. Further mechanistic investigations in human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs) demonstrated that 10 µM of IXN treatment inhibited key angiogenic regulators, including VEGFR2 (55% inhibition in HUVECs), angiopoietin 1 (39% in HUVECs; 35% in HASMCs), angiopoietin 2 (38% in HUVECs), and Tie2 (56% in HUVECs). nih.gov Downstream signaling molecules such as Akt and Erk, which are activated in response to VEGF stimulation and are critical for growth stimulation, were also affected. nih.govthermofisher.com IXN treatment reduced Akt activation by 47% in HUVECs and Erk activation by 52% in HUVECs and 69% in HASMCs. nih.gov These findings suggest that this compound regulates vascular proliferation and stabilization, potentially by influencing the EC-VSMC-inflammatory crosstalk, highlighting its potential as a modulator in angiogenesis- and inflammation-related diseases. nih.gov
Anti-inflammatory Research
Inflammation is a complex biological response to harmful stimuli. Dysregulated inflammation is implicated in numerous chronic diseases. This compound has demonstrated significant anti-inflammatory properties through various mechanisms, including the suppression of pro-inflammatory cytokine production, inhibition of nitric oxide production, and modulation of cyclooxygenase activity. mdpi.comnih.gov
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-12, IL-1β)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response, produced by immune cells like macrophages and monocytes. mdpi.comthermofisher.com Elevated levels of these cytokines are associated with chronic inflammatory diseases. mdpi.com
In vitro studies have shown that this compound can suppress the production of these pro-inflammatory cytokines. At concentrations ranging between 0.5 and 20 µM, IXN has been reported to suppress the production of IL-1β, IL-6, IL-12, and TNF-α in macrophages and monocytes stimulated with lipopolysaccharide (LPS) or interferon-gamma (IFN-γ). mdpi.com This suppression of cytokine production contributes significantly to IXN's anti-inflammatory effects. mdpi.comnih.gov
Here is a summary of research findings on the suppression of pro-inflammatory cytokines by this compound:
| Cytokine | Cell Type | Stimulus | This compound Concentration Range | Observed Effect | Source |
| IL-1β | Macrophages, Monocytes | LPS or IFN-γ | 0.5 - 20 µM | Production suppressed | mdpi.com |
| IL-6 | Macrophages, Monocytes | LPS or IFN-γ | 0.5 - 20 µM | Production suppressed | mdpi.com |
| IL-12 | Macrophages, Monocytes | LPS or IFN-γ | 0.5 - 20 µM | Production suppressed | mdpi.com |
| TNF-α | Macrophages, Monocytes | LPS or IFN-γ | 0.5 - 20 µM | Production suppressed | mdpi.com |
| TNF-α | HASMCs, HUVECs | Not specified | 10 µM | Decreased (26%, 40%) | nih.gov |
Nitric Oxide (NO) Production Inhibition
Nitric oxide (NO) is another important mediator involved in inflammatory responses. researchgate.net While NO plays various physiological roles, excessive production, particularly by inducible nitric oxide synthase (iNOS), contributes to inflammation and is implicated in carcinogenesis. mdpi.comresearchgate.net
This compound has been shown to inhibit the production of NO. Studies using LPS-stimulated RAW 264.7 mouse macrophages demonstrated that this compound reduced NO production with an IC₅₀ value of 21.9 ± 2.6 µM. mdpi.com This inhibitory effect is often associated with the suppression of iNOS expression. mdpi.comresearchgate.net Research on hop extracts containing chalcones, including xanthohumol, indicated that they inhibit NO production by suppressing iNOS expression in RAW 264.7 cells exposed to LPS and IFN-γ. mdpi.com this compound has also shown antineuroinflammatory activity by inhibiting LPS-induced nitric oxide production in mouse BV2 cells with an IC₅₀ of 19.52 μM. medchemexpress.com
Here is a summary of research findings on the inhibition of Nitric Oxide production by this compound:
| Mediator | Cell Type | Stimulus | This compound IC₅₀ | Observed Effect | Source |
| NO | RAW 264.7 macrophages | LPS | 21.9 ± 2.6 µM | Production reduced | mdpi.com |
| NO | BV2 cells | LPS | 19.52 μM | Production inhibited | medchemexpress.com |
| iNOS | Murine macrophages | Not specified | 18.7 - 40.6 μM* | Induction inhibited | researchgate.net |
*Note: The IC₅₀ range for iNOS induction inhibition is for xanthohumol, this compound, kaempferol, and quercetin (B1663063) combined.
Modulation of Cyclooxygenase (COX-1, COX-2) Activity
Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are involved in inflammatory processes. nih.govmdpi.complos.org COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated during inflammation. nih.govmdpi.com
Research suggests that this compound may modulate the activity of COX enzymes. While some studies primarily focus on xanthohumol's effects on COX activity, this compound, as a related prenylated flavonoid from hops, is also investigated for similar properties. researchgate.net Studies have examined the in vitro inhibitory potentials of bioactive components of Humulus lupulus, including this compound, on cyclooxygenase enzymes like COX-1 and COX-2. researchgate.net The IC₅₀ values for the inhibition of COX-1 and COX-2 enzymes by bioactive components (xanthohumol and 8-prenylnaringenin) from H. lupulus were reported to range from 16-27 mM for COX-1 and 41.5 mM for COX-2. researchgate.net Although these specific values are attributed to xanthohumol and 8-prenylnaringenin in the cited context, the inclusion of this compound in the discussion of bioactive components suggests its potential relevance in modulating COX activity. Further direct research specifically detailing this compound's IC₅₀ values for COX-1 and COX-2 inhibition would provide more precise insights into its modulatory effects on these enzymes.
Antioxidant Research
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to cellular damage and the pathogenesis of various diseases. This compound possesses antioxidant properties, primarily through its ability to scavenge reactive oxygen species. researchgate.netnih.gov
Reactive Oxygen Species (ROS) Scavenging Activity
Reactive oxygen species (ROS), such as superoxide (B77818) anion radicals and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to biological molecules. Antioxidants neutralize these species by donating electrons or hydrogen atoms. researchgate.net
This compound has demonstrated ROS scavenging activity. Studies using the DPPH radical scavenging assay have reported varying EC₅₀ or IC₅₀ values for this compound, indicating its capacity to neutralize free radicals. One study reported an EC₅₀ of 8.38 mM for DPPH radical scavenging capacity. researchgate.net Another study reported an IC₅₀ value of 35.42 ± 0.11 µM. researchgate.net These values suggest that this compound can act as a radical scavenger, although its potency can vary depending on the assay conditions and the specific radical being scavenged. researchgate.net For instance, this compound was found to be more potent than xanthohumol for peroxyl radical scavenging and exhibited the same effect as Trolox for scavenging hydroxyl radicals. mdpi.com Density functional theory (DFT) studies suggest that single electron transfer followed by proton transfer (SET-PT) is a feasible antioxidant mechanism for this compound. researchgate.netucl.ac.uk
Here is a summary of research findings on the ROS scavenging activity of this compound:
| Assay/Radical | This compound Value | Unit | Notes | Source |
| DPPH scavenging | 8.38 | mM | EC₅₀ | researchgate.net |
| DPPH scavenging | 35.42 ± 0.11 | µM | IC₅₀ | researchgate.net |
| Peroxyl radical | More potent than XN | - | Relative activity | mdpi.com |
| Hydroxyl radical | Same effect as Trolox | - | Relative activity | mdpi.com |
| Mechanism | SET-PT feasible | - | Theoretical (DFT study) | researchgate.netucl.ac.uk |
Electron Transfer Mechanisms (e.g., Single Electron Transfer-Proton Transfer)
Studies investigating the antioxidant mechanisms of this compound suggest its involvement in electron transfer processes. Density functional theory (DFT) studies have explored the molecular mechanisms underlying the antioxidant activity of this compound and related humulones and iso-α-acids from beer ucl.ac.ukresearchgate.netbg.ac.rsresearchgate.net. These studies indicate that while hydrogen atom transfer (HAT) is a common antioxidant mechanism for many of these compounds, a single electron transfer followed by proton transfer (SET-PT) mechanism is only feasible for this compound among the investigated humulones and iso-α-acids ucl.ac.ukresearchgate.netbg.ac.rsresearchgate.net. The SET mechanism involves the transfer of an electron from the antioxidant compound to a free radical ucl.ac.ukresearchgate.net.
However, other computational and experimental studies employing ORAC and FRAP assays suggest that both single electron transfer (SET) and sequential proton loss-electron transfer (SPLET) mechanisms were thermodynamically unfavorable for this compound and xanthohumol when scavenging certain radicals like HOO• and CH3O•. Instead, these studies propose that this compound exhibits its best antioxidative activity against CH3O• via both HAT and Radical Adduct Formation (RAF) mechanisms and can scavenge HOO• through RAF nih.gov.
Comparison of Radical Scavenging Potency with Related Compounds
The radical scavenging potency of this compound has been compared to that of related compounds, including other prenylated flavonoids and antioxidants. Research indicates that this compound demonstrates significant DPPH radical scavenging capacity researchgate.net. However, its potency in the DPPH assay has been reported to be lower than that of other compounds. For instance, one study reported an EC50 value of 8.38 mM for this compound's DPPH radical scavenging activity, noting it was considerably weaker than ascorbic acid and less potent than its structural analogue naringenin, which lacks the isoprenyl moiety and O-methyl group researchgate.net. Conversely, a triply prenylated derivative, ormosino, showed more potent antioxidant activity in the DPPH assay with an IC50 of 28.5 µM researchgate.net. Another study reported an IC50 value of 35.42 ± 0.11 µM for this compound's DPPH radical scavenging ability researchgate.net. The conversion of this compound into its oxime derivative has been shown to increase its antioxidant activity significantly, making it comparable to ascorbic acid in one instance researchgate.net.
In comparisons with xanthohumol, studies on peroxyl and hydroxyl radical scavenging have yielded varied results. While xanthohumol was found to be more effective than Trolox in scavenging peroxyl and hydroxyl radicals, this compound was reported to be more potent than xanthohumol for peroxyl radical scavenging and showed similar efficacy to Trolox in scavenging hydroxyl radicals in one study mdpi.com. Proanthocyanidins, catechins, flavonols, xanthohumol, and this compound have shown better peroxyl radical scavenging potential than Trolox at a concentration of 1 µM mdpi.com.
Here is a table summarizing some comparative radical scavenging data:
| Compound | Assay | EC50/IC50 Value | Comparison Notes | Source |
| This compound | DPPH radical scavenging | 8.38 mM | Weaker than ascorbic acid and naringenin | researchgate.net |
| This compound | DPPH radical scavenging | 35.42 ± 0.11 µM | researchgate.net | |
| This compound oxime | DPPH radical scavenging | ~200 times higher than IXN | Comparable to ascorbic acid | researchgate.net |
| Ormosino | DPPH radical scavenging | 28.5 µM | More potent than this compound | researchgate.net |
| This compound | Peroxyl radical scavenging | More potent than xanthohumol | Better than Trolox at 1 µM | mdpi.com |
| This compound | Hydroxyl radical scavenging | Same effect as Trolox | Xanthohumol was better than Trolox, caffeic acid, myricetin, and cinnamic acid | mdpi.com |
| Xanthohumol | Peroxyl radical scavenging | 9-fold more effective than Trolox | mdpi.com | |
| Xanthohumol | Hydroxyl radical scavenging | 3-fold more effective than Trolox | Best among tested beer phenolic compounds | mdpi.com |
Neuroprotective Research Potential
This compound, along with its isomer xanthohumol, has demonstrated potential in neuroprotective research, primarily through its antioxidant and anti-inflammatory properties.
Pathways Involved in Neuronal Protection
Research on xanthohumol, which is closely related to this compound, suggests involvement in several neuroprotective pathways. These include the modulation of pathways related to oxidative stress, endoplasmic reticulum (ER) stress, proteasome molecular systems, and the neuronal cytoskeleton nih.gov. Xanthohumol has been shown to activate the Nrf2/ARE pathway, which leads to the expression of antioxidant and cytoprotective genes, enhancing neuronal resilience to various stressors mdpi.comresearchgate.net. This pathway is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role mdpi.comresearchgate.net. Additionally, xanthohumol has been reported to influence the AKT/GSK3β pathway, which is involved in cell survival and neuronal function researchgate.net. While direct research specifically detailing this compound's interaction with all these pathways is ongoing, its structural similarity to xanthohumol suggests potential overlap in their mechanisms of action.
Role in Mitigating Oxidative Stress in Neural Models
Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases mdpi.comresearchgate.netacs.org. This compound's antioxidant properties contribute to its potential in mitigating oxidative stress in neural models. Studies using Caenorhabditis elegans have shown that this compound increases stress resistance dependent on the transcription factor DAF-16, which is involved in regulating stress response and longevity pathways acs.org. While much of the detailed research on mitigating oxidative stress in neural models has focused on xanthohumol, which has been shown to protect neuronal cells from oxidative damage induced by various insults and reduce the production of reactive oxygen species (ROS) mdpi.comnih.govresearchgate.net, the established antioxidant activity of this compound suggests a similar potential. Both compounds are recognized for their ability to scavenge free radicals and reduce oxidative damage mdpi.comresearchgate.net.
Antimicrobial and Antiviral Research
This compound has shown notable activity in antimicrobial and antiviral research frontierspartnerships.orgtoku-e.com.
Antifungal Activities and Underlying Mechanisms
This compound has demonstrated antifungal activities against various fungi, including phytopathogenic species. Studies have evaluated the antifungal activity of this compound against Botrytis cinerea, a broad-range plant pathogen researchgate.netnih.govsemanticscholar.org. Research has shown that this compound exhibits significant antifungal activity against B. cinerea both in vitro and in vivo, with one study reporting an EC50 value of 4.32 µg/mL nih.govsemanticscholar.org.
The underlying antifungal mechanisms of this compound are primarily linked to its interference with fungal metabolism researchgate.netnih.govsemanticscholar.orgmdpi.com. Investigations, including transcriptome analysis, suggest that this compound affects the carbohydrate metabolic process, disrupts the tricarboxylic acid (TCA) cycle, and hinders ATP generation by inhibiting respiration researchgate.netnih.govsemanticscholar.orgmdpi.com. Furthermore, this compound has been shown to induce membrane lipid peroxidation, contributing to the death of fungal cells researchgate.netnih.govmdpi.com. These findings suggest that this compound acts through multiple mechanisms to exert its antifungal effects.
Here is a summary of antifungal activity against Botrytis cinerea:
| Compound | Target Organism | Activity Type | EC50 Value | Notes | Source |
| This compound | Botrytis cinerea | Antifungal | 4.32 µg/mL | Significant activity in vitro and vivo | nih.govsemanticscholar.org |
Disruption of Carbohydrate Metabolic Processes
This compound has been shown to affect carbohydrate metabolic processes. Studies, particularly in the context of antifungal activity against Botrytis cinerea, indicate that this compound can decrease the total carbohydrate content in a concentration-dependent manner. nih.govnih.gov This suggests an interference with the biochemical pathways involved in carbohydrate biosynthesis, degradation, and energy metabolism. nih.gov
Table 1: Effect of this compound on Total Carbohydrate Content in B. cinerea
| This compound Concentration (µg/mL) | Decrease in Total Carbohydrate Content (%) |
| 5.0 | 18.23 |
| 10.0 | 22.41 |
*Data derived from research on the antifungal mechanism of this compound. nih.govnih.gov
Inhibition of Tricarboxylic Acid (TCA) Cycle and ATP Generation
A significant mechanism of action identified for this compound involves the disruption of the tricarboxylic acid (TCA) cycle and the subsequent hindrance of ATP generation. nih.govnih.govresearchgate.net The TCA cycle is a central metabolic pathway responsible for oxidizing acetyl-CoA to produce ATP, NADH, and FADH₂, which are crucial for cellular energy. creative-proteomics.comteachmephysiology.comnih.govwikipedia.org Research indicates that this compound can destroy the TCA cycle and inhibit respiration, thereby reducing ATP production. nih.govnih.gov Key enzyme genes associated with the TCA cycle, such as citrate (B86180) synthase and succinate (B1194679) dehydrogenase, have been observed to be differentially expressed upon exposure to this compound. nih.gov
Table 2: Effect of this compound on Respiration Inhibition in B. cinerea
| This compound Concentration (µg/mL) | Respiration Inhibition Rate (%) |
| 5.0 | 44.31 |
| 10.0 | 52.78 |
| 25.0 | 64.47 |
| 50.0 | 67.75 |
*Data derived from research on the antifungal mechanism of this compound. nih.govnih.gov
This inhibition of the TCA cycle and ATP generation contributes to the biological effects observed for this compound, particularly its antifungal properties. nih.govnih.govresearchgate.net
Induction of Membrane Lipid Peroxidation
This compound has been shown to induce membrane lipid peroxidation. nih.govnih.govmdpi.comresearchgate.netgoogle.com Lipid peroxidation is a process where free radicals damage lipids in cell membranes, leading to loss of membrane integrity and cellular damage. mdpi.comresearchgate.net Studies have measured the content of malondialdehyde (MDA), a key indicator of lipid peroxidation, and found that it increases significantly after treatment with this compound. mdpi.com This suggests that membrane lipid peroxidation is a mechanism by which this compound exerts its effects, contributing to cellular damage. mdpi.comresearchgate.net Changes in antioxidant-related enzymes, such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX), have also been observed, indicating oxidative stress induced by this compound. mdpi.com
Antiviral Activities against Specific Viruses (e.g., Herpesviruses, Bovine Viral Diarrhea Virus)
This compound has demonstrated antiviral activity against a range of viruses, including herpesviruses and Bovine Viral Diarrhea Virus (BVDV). nih.govselleckchem.commedchemexpress.comhoelzel-biotech.comnordicbiosite.comresearchgate.netmedchemexpress.comtargetmol.comresearchgate.net Research has indicated its effectiveness against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govselleckchem.commedchemexpress.comhoelzel-biotech.comnordicbiosite.comresearchgate.netmedchemexpress.comtargetmol.comresearchgate.net Studies have tested the antiviral potential of hop constituents, including this compound, against various DNA and RNA viruses. researchgate.netnih.gov While xanthohumol was found to be a more potent antiviral agent against BVDV, HSV-1, and HSV-2 in one study, this compound showed superior antiviral activity against Rhinovirus and Cytomegalovirus (CMV) compared to xanthohumol in the same study. nih.gov
Table 3: Antiviral Activity of Hop Constituents (Selected Data)
| Compound | Virus | Therapeutic Index (TI) | IC₅₀ (µg/mL) |
| Xanthohumol | BVDV | 6.0 | Low microg/mL range nih.gov |
| HSV-2 | >5.3 | Low microg/mL range nih.gov | |
| HSV-1 | >1.9 | Low microg/mL range nih.gov | |
| This compound | Rhinovirus | Superior to Xanthohumol nih.gov | Not specified |
| CMV | Superior to Xanthohumol nih.gov | Not specified | |
| Iso-alpha-acids | BVDV | 9.1 | Low microg/mL range nih.gov |
| CMV | 4.2 | Low microg/mL range nih.gov |
*Data compiled from research on the antiviral activity of hop constituents. nih.gov Note: Specific IC₅₀ values for this compound against HSV and BVDV were indicated as being in the low microg/mL range for a xanthohumol-enriched extract containing this compound, but precise values for pure this compound were not consistently provided across sources in the same comparative context. nih.gov
These findings highlight the potential of this compound as an antiviral agent, particularly against herpesviruses and BVDV. nih.govselleckchem.commedchemexpress.comhoelzel-biotech.comnordicbiosite.comresearchgate.netmedchemexpress.comtargetmol.com
Metabolic Syndrome and Diabetes-Related Research Implications
Research suggests potential implications of this compound in the context of metabolic syndrome and diabetes. mdpi.comnih.goveuropeanreview.orgdiabetesjournals.orgresearchgate.net Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. mdpi.com Studies have investigated the effects of this compound on aspects related to these conditions, such as obesity, glucose metabolism, and insulin (B600854) resistance. nih.goveuropeanreview.orgdiabetesjournals.orgresearchgate.net
In high-fat diet-fed mice, this compound administration has been shown to prevent obesity and improve glucose metabolism. nih.govdiabetesjournals.orgresearchgate.net This effect is linked to the inhibition of intestinal lipid absorption, partly by suppressing pancreatic lipase (B570770) activity and decreasing the expression of the lipid absorption transporter CD36 in the jejunum. nih.govdiabetesjournals.orgresearchgate.net Furthermore, this compound has been observed to improve gut barrier function and reduce metabolic endotoxemia in these mice. nih.govdiabetesjournals.org
A notable finding is the association between this compound's metabolic benefits and changes in the intestinal microbiota, specifically an increase in the abundance of Akkermansia muciniphila. nih.goveuropeanreview.orgdiabetesjournals.orgresearchgate.net A. muciniphila is a bacterium associated with improved metabolic health. nih.govdiabetesjournals.orgresearchgate.net Studies have shown that this compound can selectively promote the growth of A. muciniphila while exhibiting antimicrobial activity against certain other bacterial species. nih.govdiabetesjournals.orgresearchgate.net
This compound has also been found to suppress insulin resistance in high-fat diet-fed mice in a dose-dependent manner. europeanreview.orgeuropeanreview.org This is accompanied by a reduction in plasma levels of lipopolysaccharide (LPS), a marker of inflammation, and decreased mRNA expression of pro-inflammatory markers like TNF-α and IL-1β in adipose tissues. europeanreview.orgeuropeanreview.org These findings suggest that this compound's effects on insulin resistance may be mediated through changes in the intestinal microbiota and the suppression of chronic inflammation. europeanreview.orgeuropeanreview.org
Furthermore, this compound has been identified as a potent inhibitor of human aldo-keto reductases 1B1 (AKR1B1) and 1B10 (AKR1B10). researchgate.nettandfonline.com AKR1B1, also known as aldose reductase, is an enzyme involved in the polyol pathway, which is implicated in the development of diabetic complications. researchgate.nettandfonline.comnih.gov Inhibition of AKR1B1 is considered a potential therapeutic strategy for diabetic complications. researchgate.nettandfonline.com
Table 4: Inhibition of Human Aldo-Keto Reductases by Hop Compounds
| Compound | Enzyme | Inhibition Constant (Kᵢ) |
| This compound | AKR1B1 | 0.34 µM researchgate.nettandfonline.com |
| AKR1B10 | 2.25 µM researchgate.nettandfonline.com | |
| Xanthohumol | AKR1B1 | 15.08 µM researchgate.nettandfonline.com |
| AKR1B10 | 20.11 µM researchgate.nettandfonline.com | |
| 8-Prenylnaringenin | AKR1B1 | 0.71 µM researchgate.nettandfonline.com |
| AKR1B10 | 1.95 µM researchgate.nettandfonline.com |
*Data showing the inhibitory potential of hop compounds on human aldo-keto reductases. researchgate.nettandfonline.com
These research findings collectively suggest that this compound holds promise for further investigation regarding its potential therapeutic applications in metabolic syndrome and diabetes. mdpi.comnih.goveuropeanreview.orgdiabetesjournals.orgresearchgate.net
Metabolic Fate and Biotransformation of Isoxanthohumol in Biological Systems
Phase I Metabolism: Oxidative Transformations
Phase I metabolism of isoxanthohumol primarily involves oxidative reactions, introducing or exposing functional groups that can then undergo further modification in Phase II.
Hydroxylation of Prenyl Moiety by Cytochrome P450 Enzymes (e.g., CYP2C19, CYP2C8)
A key oxidative transformation of this compound is the hydroxylation of its prenyl side chain. Studies using human liver microsomes have identified this as a primary route of oxidative metabolism. This reaction leads to the formation of hydroxylated metabolites, specifically cis- and trans-prenyl alcohols of this compound. researchgate.netnih.gov
Cytochrome P450 (CYP) enzymes are the major enzymes responsible for catalyzing these oxidative biotransformations. dynamed.commdpi.com Research has specifically implicated CYP2C19 and CYP2C8 in the hydroxylation of the prenyl group of this compound. researchgate.netnih.govresearchgate.net CYP2C19 catalyzes the formation of both cis- and trans-alcohols of the prenyl side chain. nih.govcapes.gov.br CYP2C8, on the other hand, has been shown to regioselectively convert this compound to the trans-alcohol of the prenyl group. nih.govcapes.gov.br These findings highlight the specific roles of different CYP isoforms in the initial oxidative processing of this compound.
Data from in vitro studies using human liver microsomes have provided insights into the kinetics of these enzymatic reactions. For instance, studies investigating the metabolism of related prenylated flavonoids have shown that hydroxylation of the prenyl methyl group is a primary oxidative route. nih.gov
Epoxidation and Intramolecular Cyclization Pathways
Beyond hydroxylation, the prenyl group of this compound can also undergo epoxidation. The double bond on the prenyl group can form an epoxide intermediate. researchgate.netnih.gov This epoxide can then be opened by an intramolecular reaction involving a neighboring hydroxyl group. researchgate.netnih.gov This intramolecular cyclization pathway can lead to the formation of cyclic metabolites, such as those with a five-membered furan (B31954) or a six-membered pyran heterocycle attached to the A-ring. nih.gov This metabolic route might serve as a detoxification pathway, preventing the epoxide from interacting with biological nucleophiles. researchgate.net Similar epoxidation and intramolecular cyclization reactions have been reported for other prenylated phenols. nih.gov
Microbial biotransformation studies have also revealed the formation of oxygenated metabolites through epoxidation or hydroxylation of the prenyl group, followed by cyclization in some cases, leading to compounds with dihydropyran or dihydrofuran ring structures. nih.govresearchgate.netnih.govresearchgate.net
Phase II Metabolism: Conjugation Reactions
Phase II metabolism involves the conjugation of this compound or its Phase I metabolites with small polar molecules. This process generally increases water solubility, facilitating excretion from the body. researchgate.netlongdom.org The primary Phase II reactions for flavonoids, including this compound, are glucuronidation and sulfation. researchgate.netresearchgate.netnii.ac.jp
Glucuronidation Pathways
Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.orgupol.cz In this reaction, glucuronic acid is attached to the compound, significantly increasing its hydrophilicity. longdom.org this compound undergoes glucuronidation in the liver. researchgate.netnii.ac.jp While specific UGT enzymes responsible for this compound glucuronidation are not detailed in the provided context, studies on related flavonoids like xanthohumol (B1683332) indicate that UGT1A8, UGT1A9, and UGT1A10 are efficient in glucuronidation, with other UGTs like UGT1A1, UGT1A7, and UGT2B7 also playing a role. nih.gov This suggests potential involvement of similar UGT isoforms in this compound metabolism. Glucuronidation is considered a crucial detoxification pathway. upol.cz
Sulfation Pathways
Sulfation is another important Phase II conjugation reaction, mediated by sulfotransferases (SULTs). longdom.orgupol.cz This process involves the transfer of a sulfate (B86663) group to the metabolite, further increasing its polarity. longdom.org this compound also undergoes sulfation in the liver. researchgate.netnii.ac.jp Similar to glucuronidation, while specific SULT enzymes for this compound are not explicitly detailed, research on xanthohumol indicates that SULT1A1*2, SULT1A2, and SULT1E1 are the most active SULT forms for its sulfation. nih.gov This suggests that these or similar SULTs may be involved in the sulfation of this compound. Sulfation is particularly important in the metabolism of various compounds, including hormones. longdom.org
O-Demethylation to 8-Prenylnaringenin (B1664708)
A particularly significant biotransformation of this compound is its O-demethylation to form 8-prenylnaringenin (8-PN). researchgate.netnih.govnih.govnih.gov This conversion is notable because 8-PN is a potent phytoestrogen, considerably more estrogenic than this compound itself. researchgate.netnih.govnih.govmdpi.commdpi.com
The O-demethylation of this compound to 8-prenylnaringenin can be represented as follows:
This compound (C21H22O5) → 8-Prenylnaringenin (C20H20O5) + CH3• (Methyl radical)
This reaction involves the removal of a methyl group from the methoxy (B1213986) substituent on the this compound structure.
Role of Hepatic Cytochrome P450 1A2 (CYP1A2)
Hepatic cytochrome P450 (CYP) enzymes play a significant role in the phase I metabolism of this compound. Specifically, CYP1A2 has been identified as a key enzyme responsible for the O-demethylation of IX. tandfonline.comnih.gov This metabolic conversion leads to the formation of 8-prenylnaringenin (8-PN), a potent phytoestrogen. researchgate.nettandfonline.comnih.gov Studies using human liver microsomes have demonstrated that CYP1A2 catalyzes this reaction with a reported Michaelis constant (Km) value of 17.8 ± 3.7 µM. nih.gov The conversion of IX to 8-PN by CYP1A2 in the liver has also been incorporated into physiologically based kinetic models to predict in vivo concentrations of hop phytoestrogens. biorxiv.org
Besides O-demethylation, other hepatic CYP enzymes are involved in the metabolism of IX. CYP2C19 and CYP2C8 are known to catalyze the hydroxylation of the prenyl group of IX, leading to the formation of cis- and trans-prenyl alcohols. researchgate.netnih.gov These hydroxylated metabolites have been identified as abundant oxidation products during in vitro metabolism studies using human liver microsomes. researchgate.netmdpi.com
Contribution of Intestinal Microbiota
The intestinal microbiota plays a substantial role in the biotransformation of this compound, particularly in its conversion to 8-prenylnaringenin. researchgate.netnih.gov This microbial O-demethylation is a significant pathway for the activation of IX into the more potent phytoestrogen, 8-PN. researchgate.neta-z.lu Studies using fecal samples have shown that the intestinal microbial community can convert IX into 8-PN, with the extent of conversion varying significantly among individuals. a-z.luresearchgate.net Eubacterium limosum has been identified as a bacterial species capable of this conversion. a-z.lu
Microbial Biotransformation and Metabolite Identification
Microbial biotransformation studies are valuable tools for predicting the xenobiotic metabolism of organic compounds in mammalian systems. nih.govnih.gov Investigations into the microbial transformation of this compound have led to the identification of several metabolites. For instance, studies using fungi such as Rhizopus oryzae and Fusarium oxysporum have yielded oxygenated derivatives formed by epoxidation or hydroxylation of the prenyl group. nih.govnih.govresearchgate.net These microbial metabolites can include diastereomeric pairs of compounds with modified prenyl chains or cyclized structures. nih.govnih.govresearchgate.net
Specific examples of microbially biotransformed metabolites include:
Diastereomeric pairs of 4'-hydroxy-5-methoxy-7,8-(2,2-dimethyl-3-hydroxy-2,3-dihydro-4H-pyrano)-flavanones. nih.govresearchgate.net
Diastereomeric pairs of 7,4'-dihydroxy-5-methoxy-8-(2,3-dihydroxy-3-methylbutyl)-flavanones. nih.govresearchgate.net
(2R)- and (2S)-4'-hydroxy-5-methoxy-2″-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanones. nih.govresearchgate.net
These findings from microbial studies contribute to understanding the potential metabolic fates of IX in mammals and aid in the detection and identification of its metabolites. researchgate.netnih.govresearchgate.net
Here is a table summarizing some identified microbial metabolites of this compound:
| Metabolite Name | Description | Microbial Source (Examples) |
| 4'-hydroxy-5-methoxy-7,8-(2,2-dimethyl-3-hydroxy-2,3-dihydro-4H-pyrano)-flavanones | Oxygenated derivative with a dihydropyran ring (diastereomeric pairs) | Rhizopus oryzae, Fusarium oxysporum researchgate.net |
| 7,4'-dihydroxy-5-methoxy-8-(2,3-dihydroxy-3-methylbutyl)-flavanones | Oxygenated derivative with a dihydroxymethylbutyl substituent (diastereomeric pairs) | Rhizopus oryzae, Fusarium oxysporum researchgate.net |
| 4'-hydroxy-5-methoxy-2″-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanones | Cyclized derivative with a dihydrofuran ring (diastereomeric pairs) | Rhizopus oryzae, Fusarium oxysporum researchgate.net |
| This compound 7-O-β-D-(4‴-O-methyl)-glucopyranoside | Glucosylated derivative | Beauveria bassiana mdpi.com |
| 8-Prenylnaringenin | O-demethylated product | Intestinal microbiota (Eubacterium limosum) researchgate.neta-z.lu |
Enantiospecific Pharmacokinetics of this compound and its Metabolites
This compound, being a flavanone (B1672756), possesses a chiral center at the C-2 position, existing as (2S)- and (2R)-isomers. While the this compound produced by chemical or enzymatic cyclization of xanthohumol is often a racemic mixture, the enantiospecific pharmacokinetics of these isomers and their metabolites are important for a complete understanding of their biological activity. nih.govresearchgate.net
Studies on the enantiospecific pharmacokinetics of this compound and its metabolite 8-prenylnaringenin in rats have been conducted. nih.govtandfonline.comacs.orgresearchgate.netphytohub.eu These studies highlight the need for enantiospecific bioanalytical methods to differentiate and quantify the individual isomers. researchgate.net Research indicates that the bioavailability of pure IXA (this compound aglycone), which can be a racemic mixture, is relatively low, estimated at 4%-5%. nih.gov Following administration, IXA undergoes phase II metabolism, including glucuronidation and sulfation. nih.gov
Further research is warranted to fully elucidate the enantiospecific pharmacokinetics of this compound, 8-prenylnaringenin, and other metabolites, particularly considering the role of gut microbial metabolism in the formation of 8-PN. researchgate.net The presence of diastereomeric pairs among microbial metabolites also underscores the importance of enantiospecific analysis in biotransformation studies. nih.govnih.govresearchgate.net
Structure Activity Relationship Studies and Synthetic Derivatives
Modification Strategies for Isoxanthohumol
The chemical structure of this compound, with its two hydroxyl groups at positions 7 and 4', offers reactive sites for various modifications. The primary strategies employed to diversify the this compound structure involve the alkylation and acylation of these hydroxyl groups.
O-Alkylation and O-Acylation at Hydroxyl Positions
O-alkylation and O-acylation are common methods used to modify the this compound molecule. These reactions involve the introduction of alkyl or acyl groups at the 7-OH and 4'-OH positions.
O-Acylation: The acylation of this compound has been achieved using various acylating agents. For instance, the synthesis of 4'-O-acetylthis compound and 7,4'-di-O-acetylthis compound has been reported. These modifications are typically carried out to increase the lipophilicity of the parent compound, which can influence its absorption and cellular uptake.
O-Alkylation: Similar to acylation, alkyl groups can be introduced at the hydroxyl positions. This strategy can also alter the lipophilicity and steric hindrance of the molecule, potentially impacting its interaction with biological targets.
Synthesis of Pentylated and Allylated Derivatives
Among the various alkylation strategies, the synthesis of pentylated and allylated derivatives has been specifically explored. These modifications introduce longer carbon chains or unsaturated moieties, which can significantly influence the biological activity of the resulting compounds.
The synthesis of these derivatives typically involves reacting this compound with the corresponding alkyl or allyl halides in the presence of a base. This results in the formation of ethers at the hydroxyl positions. Examples of such derivatives include 7-O-n-pentylthis compound and 7,4′-Di-O-allylthis compound.
Impact of Structural Modifications on Biological Activity
The structural modifications of this compound have a profound impact on its biological properties, particularly its antiproliferative activity. By altering the electronic and steric properties of the molecule, these changes can enhance its efficacy against various cancer cell lines.
Enhanced Antiproliferative Activities of Derivatives
Numerous studies have demonstrated that synthetic derivatives of this compound exhibit enhanced antiproliferative activity compared to the parent compound. The introduction of acyl and alkyl groups has been shown to be a promising strategy for increasing the cytotoxic effects against cancer cells.
For example, acylated derivatives of this compound have shown significant activity against various human cancer cell lines. The table below summarizes the antiproliferative activity of this compound and some of its acylated derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 55.2 ± 2.1 |
| A549 (Lung) | 48.3 ± 1.9 | |
| MESSA (Uterine Sarcoma) | 35.1 ± 1.5 | |
| 4'-O-acetylthis compound | MCF-7 (Breast) | 32.4 ± 1.3 |
| A549 (Lung) | 41.2 ± 1.7 | |
| MESSA (Uterine Sarcoma) | 28.9 ± 1.2 | |
| 7,4'-di-O-acetylthis compound | MCF-7 (Breast) | 25.8 ± 1.1 |
| A549 (Lung) | 36.5 ± 1.4 | |
| MESSA (Uterine Sarcoma) | 22.4 ± 0.9 |
The data indicates that acylation at the 4'- and both the 7- and 4'-positions leads to a notable increase in antiproliferative activity across different cancer cell lines.
Altered Pharmacokinetic Properties of Derivatives
While the impact of structural modifications on the antiproliferative activity of this compound derivatives is well-documented, there is limited information available regarding how these changes affect their pharmacokinetic properties. Pharmacokinetic studies of the parent compound, this compound, have shown that it is rapidly absorbed after oral administration, reaching maximum plasma concentrations within 0.5 to 1 hour. nih.gov However, its bioavailability is generally low, a common characteristic of many flavonoids. nih.gov
The metabolism of this compound involves phase I and phase II reactions, including glucuronidation and sulfation in the liver. nih.gov It is hypothesized that modifications such as O-alkylation and O-acylation could alter these pharmacokinetic parameters. For instance, increasing the lipophilicity through the addition of alkyl or acyl groups might enhance absorption and alter the metabolic profile of the derivatives. However, to date, comprehensive comparative studies on the pharmacokinetics of this compound versus its synthetic derivatives are lacking in the scientific literature. Further research is necessary to elucidate how these structural changes influence the absorption, distribution, metabolism, and excretion (ADME) of these promising anticancer compounds.
Synergistic and Antagonistic Interactions in Research
Co-administration with Chemotherapeutic Agents (e.g., Doxorubicin)
Studies have explored the potential of isoxanthohumol to interact with conventional chemotherapeutic agents, particularly in the context of overcoming drug resistance in cancer cells. Doxorubicin (B1662922) is a widely used chemotherapy medication, but its efficacy can be limited by the development of multidrug resistance (MDR), often mediated by efflux pumps like ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). wikipedia.orgnih.govtcdb.orgplos.org
Research indicates that this compound can sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin. nih.gov This synergistic effect has been observed in doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/ADR). nih.gov The proposed mechanism involves this compound inhibiting ABCB1-mediated doxorubicin efflux, thereby increasing the intracellular accumulation of the chemotherapy drug. nih.govsemanticscholar.org this compound has been shown to stimulate the ATPase activity of ABCB1 and act as a substrate for this transporter. nih.govsemanticscholar.org Molecular docking studies suggest that this compound binds to the central transmembrane domain of ABCB1, a site that overlaps with the doxorubicin binding site, indicating a competitive inhibitory mechanism. nih.govsemanticscholar.org
This synergistic interaction suggests that this compound could potentially be explored as an adjuvant therapy to help overcome ABCB1-mediated drug resistance in cancer treatment. nih.govsemanticscholar.org
Interactions with Other Phytochemicals
This compound is one of several prenylated flavonoids found in hops, alongside compounds like xanthohumol (B1683332), 8-prenylnaringenin (B1664708), and 6-prenylnaringenin (B1664697). nih.govresearchgate.net These phytochemicals can exist and interact within a complex matrix in nature and in dietary sources like beer. wikipedia.orgresearchgate.net
Research into the interactions between this compound and other phytochemicals is ongoing. Studies on hop extracts containing this compound and other prenylated phenols have investigated their effects on drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes. nih.govresearchgate.net In vitro studies have indicated that prenylated hop phenols, including this compound, can competitively inhibit certain CYP enzymes, such as CYP2C8, CYP2C9, and CYP2C19, and show time-dependent inactivation of CYP1A2. nih.gov These interactions could potentially influence the metabolism of other co-administered compounds, including other phytochemicals or pharmaceuticals.
While specific synergistic or antagonistic interactions of this compound with individual phytochemicals beyond the context of drug metabolism modulation are areas of ongoing research, the presence of multiple bioactive compounds in botanical sources suggests the potential for complex combined effects.
Combined Effects with Endocrine Disrupting Chemicals
This compound is classified as a prenylflavonoid and a phytoestrogen, meaning it can exhibit weak estrogenic activity. wikipedia.org Endocrine disrupting chemicals (EDCs) are a broad group of substances that can interfere with the endocrine system and cause adverse effects. jped.com.brfrontiersin.org Given this compound's phytoestrogenic nature, its potential interactions and combined effects with other EDCs are of interest.
Research on the combined effects of EDCs highlights the complexity of assessing risks, as exposure in real-life situations often involves mixtures of these chemicals. jped.com.brfrontiersin.orgnih.govnih.gov Studies have shown that combinations of EDCs, even at low doses that individually may not cause observable effects, can produce significant combined effects, often predictable by dose addition for chemicals within the same category (e.g., estrogenic compounds). nih.gov
Advanced Research Methodologies and Analytical Approaches
In Vitro Cellular and Molecular Models
In vitro studies play a critical role in elucidating the direct effects of isoxanthohumol on specific cell types, examining cellular processes, signaling pathways, and interactions in a controlled environment.
Diverse Cancer Cell Lines
This compound has demonstrated antiproliferative activity across a spectrum of human cancer cell lines. These studies assess its influence on cell viability, proliferation rates, and the induction of programmed cell death mechanisms such as apoptosis.
Research findings indicate that this compound exhibits antiproliferative effects against human cancer cell lines originating from breast (MCF-7, MDA-MB-231), ovarian (A-2780), prostate (DU145, PC-3), colon (HT-29, SW620, LoVo), lung (A549), uterine sarcoma (MESSA), and glioblastoma (U-118 MG). researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org It has been reported to decrease the expression of transforming growth factor-β (TGF-β) in the invasive breast cancer cell line MDA-MB-231. researchgate.netnih.gov this compound can also modulate the JAK/STAT signaling pathway and suppress the expression of proinflammatory genes in the monoblastic leukemia cell line MonoMac6. researchgate.netnih.gov Studies have further shown that this compound can induce apoptosis and S phase cell cycle arrest in certain cancer cell lines, such as A549 non-small cell lung cancer cells. colab.ws Additionally, this compound has been reported to significantly enhance the sensitivity of melanoma cells to paclitaxel (B517696) treatment. researchgate.net
The table below summarizes data on the antiproliferative effects of this compound on selected cancer cell lines:
| Cell Line | Cancer Type | Observed Effect(s) | Source |
| MCF-7 | Breast Cancer | Antiproliferative activity, dose-dependent decrease in growth. researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org | researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org |
| A-2780 | Ovarian Cancer | Antiproliferative activity, dose-dependent decrease in growth. researchgate.netnih.gov | researchgate.netnih.gov |
| DU145, PC-3 | Prostate Cancer | Antiproliferative activity. researchgate.netnih.gov | researchgate.netnih.gov |
| HT-29, SW620, LoVo | Colon Cancer | Antiproliferative activity (HT-29 appeared more resistant). researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org IC50 of 8.96 µM for LoVo after 3-day treatment. frontierspartnerships.org | researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org |
| A549 | Lung Cancer | Cytotoxic activity, induces apoptosis and S phase cell cycle arrest. bibliotekanauki.plfrontierspartnerships.orgcolab.ws | bibliotekanauki.plfrontierspartnerships.orgcolab.ws |
| MESSA | Uterine Sarcoma | Cytotoxic activity. bibliotekanauki.plfrontierspartnerships.org | bibliotekanauki.plfrontierspartnerships.org |
| U-118 MG | Glioblastoma | Cytotoxic activity. bibliotekanauki.plfrontierspartnerships.org | bibliotekanauki.plfrontierspartnerships.org |
| MDA-MB-231 | Breast Cancer | Reduces TGF-β expression. researchgate.netnih.gov | researchgate.netnih.gov |
| MonoMac6 | Monoblastic Leukemia | Interferes with JAK/STAT pathway, inhibits proinflammatory gene expression. researchgate.netnih.gov | researchgate.netnih.gov |
| B16-F10, A375 | Melanoma | Diminished viability, autophagy, caspase-dependent apoptosis, suppressed adhesion, invasion, and migration. lipidmaps.orgcolab.ws | lipidmaps.orgcolab.ws |
Studies have also evaluated the cytotoxic activity of acylated derivatives of this compound against several cancer cell lines, including drug-resistant lines such as MESSA/DX and LoVo/DX. These studies indicated that the acylated derivatives showed preferential activity against tumor cells compared to normal breast cells (MCF-10A). bibliotekanauki.plfrontierspartnerships.org
Endothelial and Vascular Smooth Muscle Cell Cultures
The effects of this compound on endothelial cells (ECs) and vascular smooth muscle cells (VSMCs) have been investigated due to their critical roles in angiogenesis and the maintenance of vascular health.
Research indicates that this compound can induce apoptosis in human umbilical vein endothelial cells (HUVEC) and human aortic smooth muscle cells (HASMC). researchgate.netnih.gov Studies have also demonstrated that this compound modulates angiogenesis and inflammation in these cell types. aspic.ptnih.gov At a concentration of 10 µM, this compound reduced inflammatory markers, specifically tumor necrosis factor alpha (TNF-α) and nuclear factor kappa B (NFκB), in both HASMCs and HUVECs. aspic.ptnih.gov It also inhibited key angiogenic regulators, including vascular endothelial growth factor receptor 2 (VEGFR2), angiopoietin 1, angiopoietin 2, and Tie2, in HUVECs and HASMCs. aspic.ptnih.gov Furthermore, treatment with this compound led to a reduction in Akt activation in HUVECs and Erk activation in both HUVECs and HASMCs. aspic.ptnih.gov
Data on the effects of this compound on endothelial and vascular smooth muscle cells are presented below:
| Cell Type | Observed Effect(s) | Concentration | Source |
| HUVEC | Activates apoptosis, decreases TNF-α (26%), decreases NFκB (24%), inhibits VEGFR2 (55%), angiopoietin 1 (39%), angiopoietin 2 (38%), Tie2 (56%), reduces Akt activation (47%), reduces Erk activation (52%). researchgate.netnih.govaspic.ptnih.gov | 10 µM | researchgate.netnih.govaspic.ptnih.gov |
| HASMC | Activates apoptosis, decreases TNF-α (40%), decreases NFκB (42%), inhibits angiopoietin 1 (35%), reduces Erk activation (69%). researchgate.netnih.govaspic.ptnih.gov | 10 µM | researchgate.netnih.govaspic.ptnih.gov |
Macrophage Cell Models
Studies employing macrophage cell models have been conducted to investigate the anti-inflammatory potential of this compound. Macrophages play a significant role in the inflammatory response, which is implicated in various diseases, including cancer. mdpi.comresearchgate.net
This compound has been shown to inhibit the synthesis and release of pro-inflammatory mediators in the human monocyte line Mono-Mac-6. researchgate.net This suggests a potential for modulating tumor-host interactions. researchgate.net While a considerable amount of research on the effects of hop flavonoids on macrophages focuses on xanthohumol (B1683332), which has been shown to inhibit nitric oxide production in mouse macrophage RAW264.7 cells mdpi.com, the reported effects of this compound on inflammatory gene expression in MonoMac6 cells indicate its capacity to influence macrophage activity. researchgate.netnih.gov
Neuronal Cell Models
Research specifically detailing the direct effects of this compound on neuronal cell lines is less extensive compared to studies on cancer or vascular cells. However, some research explores the potential neuroprotective or other effects of compounds derived from hops.
Although direct studies focusing explicitly on the impact of this compound on neuronal cell models were not prominently featured in the search results, related research on hop constituents and neuronal systems exists. For example, studies have examined the effects of other compounds on neuronal cell lines such as HT22 mouse hippocampus-derived neuronal cells in the context of oxidative stress and neuroprotection. nih.gov Furthermore, the metabolic conversion of this compound to 8-prenylnaringenin (B1664708), a known phytoestrogen, suggests a potential for indirect effects on neuronal cells, as phytoestrogens can interact with estrogen receptors present in the brain. wikipedia.orgmdpi.com However, specific research findings on the direct effects of this compound on neuronal cell models were not detailed within the provided search results.
In Vivo Preclinical Models
In vivo studies, particularly utilizing rodent models, are essential for evaluating the systemic effects of this compound and its potential as a therapeutic or chemopreventive agent within a complex biological system.
Rodent Models for Cancer Research
Studies using murine models have investigated the antimetastatic potential of this compound. In a murine metastatic model employing the highly invasive melanoma cell line B16-F10, this compound was found to inhibit the development of lung metastatic foci in tumor-challenged animals. colab.ws This finding aligns with the in vitro observations regarding this compound's effects on melanoma cell lines, including the suppression of adhesion, invasion, and migration. lipidmaps.orgcolab.ws
Further in vivo studies in rodents have explored the tissue distribution and pharmacokinetics of this compound. Following oral administration to mice, this compound was absorbed and detected in various tissues, with the highest concentrations observed in the liver. nih.gov this compound and its metabolite, 8-prenylnaringenin, were detected in tissues and organs for up to 24 hours after ingestion, suggesting a potential for bioaccumulation. nih.gov A dose-dependent accumulation of this compound was noted in the livers of rats treated with different concentrations. nih.gov While these pharmacokinetic studies provide valuable information regarding systemic exposure in vivo, extensive direct efficacy data in rodent cancer models beyond the melanoma study were not detailed in the provided search results.
Animal Models for Inflammatory Conditions
Animal models are crucial for studying the in vivo effects of this compound on inflammatory conditions. While extensive research has focused on xanthohumol, a related prenylated chalcone (B49325), fewer studies have specifically explored this compound's effects in broader animal models of general inflammation researchgate.net. Existing research has primarily addressed specific inflammatory conditions, such as lipopolysaccharide (LPS)-induced lung inflammation or oxazolone-induced dermatitis in mice, where xanthohumol has demonstrated the ability to suppress the release of pro-inflammatory cytokines and inhibit pathways like STAT-1 and IRF-1 researchgate.net.
In a study investigating the effects of this compound on diet-induced insulin (B600854) resistance in high-fat diet (HFD)-fed mice, it was observed that this compound suppressed inflammation europeanreview.org. This was evidenced by a dose-dependent reduction in the concentration of LPS in plasma, a factor known to cause inflammation, and decreased mRNA expression levels of the inflammation markers tumor necrosis factor (TNF)-α and interleukin (IL)-1β in epididymal adipose tissues europeanreview.org.
Models for Neurodegenerative Disease Research
Animal models, including rodents and non-human primates, are vital for dissecting the basic mechanisms of neurodegenerative diseases and screening potential therapeutic compounds neurodegenerationresearch.eu. While much of the focus in hop-derived compounds and neurodegenerative research has been on xanthohumol, which has shown promise in models of Alzheimer's and Parkinson's diseases by mitigating oxidative stress and modulating neuroinflammation, this compound's specific role in these models is also being explored mdpi.comdntb.gov.ua.
Studies using rodent models of Parkinson's disease, for instance, have shown that xanthohumol administration can improve motor function and reduce neurodegeneration mdpi.com. The neuroprotective mechanisms observed in these models involve antioxidant properties that neutralize reactive oxygen species (ROS) and anti-inflammatory effects that reduce pro-inflammatory cytokines like TNF-α and IL-1β mdpi.com. While the direct application of this compound in these specific neurodegenerative animal models is less documented compared to xanthohumol, the close structural relationship and shared biological activities suggest potential areas for future research utilizing similar model systems.
Omics-based Approaches
Omics-based approaches, such as transcriptomics and metabolomics, provide comprehensive insights into the molecular changes induced by this compound in biological systems.
Transcriptomics (e.g., RNA-seq for Antifungal Mechanisms)
Transcriptomics, particularly RNA sequencing (RNA-seq), allows for the study of gene expression profiles and can help elucidate the mechanisms of action of compounds like this compound. While direct transcriptomic studies on the antifungal mechanisms of this compound are not extensively detailed in the provided search results, RNA-seq has been successfully applied to investigate the antifungal mechanisms of other natural compounds against fungal pathogens like Candida albicans mdpi.comnih.govnih.gov. These studies demonstrate the utility of RNA-seq in revealing how compounds affect fungal gene expression related to processes like metabolism, respiration, and virulence factors mdpi.com.
Research on the antifungal activity of Humulus lupulus ethanolic extract and this compound against Botrytis cinerea utilized RNA-seq to explore the antifungal mechanism of this compound mdpi.com. The results indicated that the antifungal mechanism of this compound is primarily related to metabolism, affecting the carbohydrate metabolic process, disrupting the tricarboxylic acid (TCA) cycle, and hindering ATP generation by inhibiting respiration mdpi.com.
Metabolomics in Biological Systems
Metabolomics involves the comprehensive analysis of metabolites within a biological system, providing a snapshot of its biochemical state qimrb.edu.auevotec.com. This approach is valuable for understanding how this compound influences metabolic pathways and interacts with biological systems, including the gut microbiota.
A study investigating the effect of this compound on the metabolomics profile of mouse feces aimed to explore host-intestinal bacterial interactions at the molecular level nih.gov. The study found that administration of this compound changed the fecal metabolomics profile, and for some metabolites, it normalized high-fat diet-induced fluctuations nih.gov. Specifically, the fecal contents of several amino acids were significantly lower in the this compound-treated group compared to the HFD group nih.gov. The fecal contents of the secondary bile acid deoxycholic acid (DCA) were also significantly lower in the this compound-treated group nih.gov. This research highlights the utility of metabolomics in revealing the impact of this compound on the metabolic landscape within the gut.
Another study utilized plasma metabolomic analysis in high-fat diet-fed mice treated with this compound to assess changes in fatty acid levels, further demonstrating the application of metabolomics in understanding the metabolic effects of this compound biorxiv.org.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques provide theoretical insights into the structural and mechanistic aspects of this compound's activity kallipos.grlibretexts.org.
Density Functional Theory (DFT) for Antioxidant Mechanisms
Density Functional Theory (DFT) is a quantum mechanical method used in computational chemistry to investigate the electronic structure and properties of molecules kallipos.groatext.com. DFT is particularly useful for studying reaction mechanisms and determining parameters related to antioxidant activity, such as bond dissociation enthalpies (BDEs).
DFT has been applied to study the radical scavenging activity of this compound and other humulones found in beer ucl.ac.ukresearchgate.netbg.ac.rsresearchgate.net. These studies aim to elucidate the structure-antioxidant activity relationship and the molecular mechanisms of antioxidant activity. The calculated BDEs can suggest the most reactive sites for hydrogen atom transfer (HAT), a common antioxidant mechanism researchgate.netbg.ac.rs. Research indicates that the single electron transfer followed by proton transfer (SET-PT) mechanism is only feasible for this compound among the studied humulones ucl.ac.ukresearchgate.netbg.ac.rsresearchgate.net. DFT calculations, combined with experimental assays, provide a comprehensive understanding of how this compound exerts its antioxidant effects nih.govresearchgate.net.
A study combining experimental and computational approaches, including DFT, explored the antioxidative properties of this compound and xanthohumol nih.govresearchgate.net. While experimentally xanthohumol showed higher antioxidative capacities, the DFT analysis provided insights into the specific radical scavenging mechanisms for this compound, suggesting its activity against certain radicals via HAT and Radical Adduct Formation (RAF) mechanisms nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 513197 wikipedia.orglipidmaps.orgnih.govuni.lu |
| Xanthohumol | 639665 wikidata.orgebiohippo.commdpi.comnih.gov |
| 8-Prenylnaringenin | 480764 wikipedia.orguni.lulipidmaps.orgnih.govucdavis.edu |
| 6-Prenylnaringenin (B1664697) | Not found in search results with CID |
| Deoxycholic acid (DCA) | Not found in search results with CID |
| Butyric acid | Not found in search results with CID |
| Propionic acid | Not found in search results with CID |
| Acetic acid | Not found in search results with CID |
| TNF-α | Not applicable (protein) |
| IL-1β | Not applicable (protein) |
| LPS | Not applicable (type of molecule) |
| ATP | Not applicable (molecule, but not a compound in the context of the article's focus) |
Data Tables
Based on the search results, a data table illustrating the effect of this compound on respiration inhibition in Botrytis cinerea can be generated.
| This compound Concentration (µg/mL) | Respiration Inhibition Rate (%) |
| 5.0 | 44.31 |
| 10.0 | 52.78 |
| 25.0 | 64.47 |
| 50.0 | 67.75 |
This table shows that this compound decreased the respiration of B. cinerea in a concentration-dependent manner mdpi.com.
Molecular Docking for Protein Target Identification
Molecular docking is a computational technique widely used to predict the binding affinity and interaction modes between a small molecule, such as this compound, and a target protein. This approach is crucial for identifying potential protein targets and understanding the molecular basis of IX's biological effects.
Inverse molecular docking has been applied to study the potential protein targets of this compound and its metabolites, particularly in the context of anticarcinogenic properties. These studies involve docking the compounds into the predicted binding sites of human protein structures from databases like the Protein Data Bank (PDB) uni.lucontaminantdb.canih.gov. The docking scores, which approximate relative binding free energies, are used to rank potential targets uni.lu.
Research utilizing inverse molecular docking has identified several potential protein targets for this compound related to its anticarcinogenic potential. These include acyl-protein thioesterase 2, folate receptor beta, and dihydrofolate reductase uni.lucontaminantdb.canih.goveasychem.orgwikidata.org. Acyl-protein thioesterase 2, for instance, was successfully docked with this compound, xanthohumol, and 6-prenylnaringenin uni.lucontaminantdb.canih.goveasychem.org.
Molecular docking is also employed to validate the binding affinity between this compound and potential hub targets identified through network pharmacology analysis in studies investigating its effects on conditions like hyperlipidemia wikipedia.orgthegoodscentscompany.com. This computational validation complements experimental findings, providing insights into the molecular interactions driving the observed biological outcomes wikipedia.org.
Chromatographic and Spectrometric Techniques for Analysis
Chromatographic and spectrometric techniques are indispensable for the separation, identification, and quantification of this compound in complex biological samples and plant matrices. These methods offer high sensitivity and selectivity, enabling researchers to accurately determine IX concentrations and study its metabolic fate.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Electrochemical, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Various detection methods are coupled with HPLC to enhance its analytical capabilities. UV detection is commonly used for quantifying this compound, particularly in matrices like hops and beer ebiohippo.comnih.govmetabolomicsworkbench.org. However, for analyzing minor prenylflavonoids in complex samples, techniques with higher sensitivity and selectivity are often required nih.gov.
Electrochemical detection (EC) in series with UV detection has been employed in HPLC methods for the simultaneous determination of this compound, xanthohumol, and bitter acids in hops and beer, offering improved sensitivity for certain analytes ebiohippo.comnih.gov.
HPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides enhanced specificity and sensitivity for the analysis of this compound. This hyphenated technique is particularly valuable for confirming the identity of compounds and for quantitative analysis in complex matrices metabolomicsworkbench.orgnih.govoregonstate.edu.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the comprehensive analysis of this compound and its metabolites, as well as for broader metabolomic profiling. This technique allows for the separation of complex mixtures and the sensitive detection and identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns.
LC-MS/MS methods have been developed for the simultaneous quantitation of this compound and other prenylflavonoids, including xanthohumol, desmethylxanthohumol, and prenylnaringenins, in matrices such as hops and beer oregonstate.eduuni.lu. These methods often utilize multiple-reaction monitoring (MRM) in positive ion mode for targeted and sensitive detection oregonstate.edu.
LC-MS/MS is also applied in untargeted metabolomic studies to profile the chemical composition of materials like hop inflorescences, where this compound and other prenylflavonoids are detected alongside numerous other compounds lipidmaps.orguni.lu. Predicted LC-MS/MS spectra are available in databases for related compounds like this compound B, aiding in their identification lipidmaps.org.
The use of LC-MS/MS allows for detailed analysis of the metabolic fate of this compound, identifying and quantifying its transformation products in biological systems oregonstate.edu.
Biochemical Assays for Mechanism Elucidation
Biochemical assays are essential for investigating the specific molecular mechanisms through which this compound exerts its biological effects. These assays measure the activity of enzymes and the expression levels of proteins that are potential targets of IX.
Enzyme Activity Assays (e.g., AKR, ATPase)
Enzyme activity assays are utilized to determine the effect of this compound on the function of specific enzymes. For instance, studies investigating the antifungal mechanism of this compound have examined its impact on ATPase activity. In Botrytis cinerea, treatment with this compound was shown to decrease both ATP content and ATPase activity, suggesting that disruption of energy metabolism is part of its antifungal action nih.gov.
While the prompt specifically mentions AKR and ATPase, direct evidence of this compound's effect on Aldo-Keto Reductase (AKR) activity in the provided search results is not available. However, ATPase activity assays, such as coupled enzyme assays, are standard biochemical methods used to measure the rate of ATP hydrolysis by ATPase enzymes lipidmaps.orgnih.govnih.gov. These assays typically involve monitoring the consumption of ATP or the production of ADP or inorganic phosphate, often coupled with other enzymatic reactions for detection lipidmaps.org.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to analyze the expression levels of specific proteins in biological samples. This method is crucial for validating the results of molecular docking and other studies that predict protein targets of this compound.
In research exploring the effects of this compound on hyperlipidemia, Western blotting was employed to verify the protein expression of potential targets identified through network pharmacology and molecular docking wikipedia.orgthegoodscentscompany.com. This included assessing the protein levels of key components in signaling pathways such as p-AMPK, PPARα, p-PI3K, and p-AKT wikipedia.org. The results from Western blotting provided experimental support for the involvement of these proteins in the therapeutic effects of this compound on hepatic lipid metabolism wikipedia.org.
Western blotting has also been used in studies investigating the anti-inflammatory properties of prenylated flavonoids, including this compound, to measure the cellular protein levels of inflammatory pathway components like Toll-like receptor 4 (TLR4) fishersci.be.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful analytical technique widely employed in biological research to rapidly measure and analyze multiple physical and chemical characteristics of single cells or particles as they flow in a fluid stream through a laser beam. In the context of studying the biological effects of compounds like this compound, flow cytometry is an indispensable tool for assessing cellular processes such as cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis using flow cytometry typically involves staining cellular DNA with a fluorescent dye that intercalates into the DNA helix or binds to DNA in a stoichiometric manner, meaning the fluorescence intensity is directly proportional to the amount of DNA present in each cell wikipedia.org, wikidata.org, lipidmaps.org. Propidium (B1200493) iodide (PI) is a commonly used dye for this purpose, although it requires cells to be fixed to allow the dye access to the DNA wikidata.org, lipidmaps.org.
By analyzing the distribution of DNA content within a cell population, flow cytometry can quantify the percentage of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (synthesizing DNA, intermediate DNA content), and G2/M (tetraploid DNA content) wikipedia.org, wikidata.org, lipidmaps.org. A sub-G1 peak, representing cells with fractional DNA content, is indicative of apoptotic cells undergoing DNA fragmentation cdutcm.edu.cn, wikidata.org, lipidmaps.org.
Studies investigating the effects of prenylated flavonoids, including the isomer of this compound, Xanthohumol (XN), frequently utilize PI staining and flow cytometry to determine if the compounds induce cell cycle arrest in specific phases mdpi.com, nih.gov, lipidmaps.org. For example, XN has been shown to induce cell cycle arrest via regulating the expression of key cell cycle proteins like p53, p21, and cyclin D1 mdpi.com. Some studies on XN have reported G1 phase arrest lipidmaps.org or S phase arrest mdpi.com, nih.gov in various cancer cell lines, as determined by flow cytometry analysis of DNA content.
Apoptosis Analysis by Flow Cytometry
Flow cytometry is also a primary method for detecting and quantifying apoptosis, a form of programmed cell death characterized by specific morphological and biochemical changes uni.lu,. One of the early events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane,. Annexin V is a protein that has a high affinity for PS in the presence of calcium ions,.
By conjugating Annexin V to a fluorophore (such as FITC), researchers can label cells that have exposed PS on their surface, indicating early apoptosis,,. When combined with a vital dye like propidium iodide (PI), which can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells), Annexin V/PI co-staining allows for the differentiation of cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive) nih.gov,, cdutcm.edu.cn,,.
Flow cytometry with Annexin V/PI staining has been extensively used to demonstrate the induction of apoptosis by prenylated flavonoids. While detailed quantitative flow cytometry data specifically for this compound's direct induction of apoptosis alone is not extensively detailed in the provided snippets, studies have utilized flow cytometry in investigations involving this compound and apoptosis. For instance, flow cytometry was employed in a study where this compound promoted the activation of the NLRP3 inflammasome and induced apoptosis in CD4+ T cells. Another study using flow cytometry found that this compound could increase doxorubicin-induced apoptosis in MCF-7/ADR cells.
Studies on Xanthohumol, the isomer of this compound, provide clear examples of flow cytometry's application in quantifying apoptosis. XN has been shown to induce apoptosis in various cancer cell lines, with flow cytometry demonstrating an increase in Annexin V-FITC binding cells,. The percentage of cells undergoing early and late apoptosis can be quantified using Annexin V and a vital dye like 7-AAD or PI by flow cytometry, cdutcm.edu.cn,.
Detailed Research Findings and Data Illustration
While specific quantitative flow cytometry data for this compound's direct effects on cell cycle distribution or apoptosis percentages alone were not prominently featured in the provided search snippets, the application of these methods to study its effects and those of its isomer, Xanthohumol, is evident. The following table illustrates the types of findings obtained using flow cytometry in studies of these prenylated flavonoids, drawing upon data presented in the search results primarily for Xanthohumol as an example of the methodology's output in this research area.
| Compound | Cell Line(s) | Flow Cytometry Method | Key Finding (Cell Cycle) | Key Finding (Apoptosis) | Source |
| This compound | CD4+ T cells | Flow cytometry used | Not specified in snippet | Promoted apoptosis | |
| This compound + Doxorubicin (B1662922) | MCF-7/ADR cells | Flow cytometry used | Not specified in snippet | Increased doxorubicin-induced apoptosis (confirmed by other methods) | |
| Xanthohumol | Prostate cancer cells (C4-2, PC-3) | Annexin V-FITC / PI | Not specified in snippet | Increased percentage of Annexin V-FITC-positive cells (e.g., dose-dependent increase), | , |
| Xanthohumol | Ca Ski (cervical cancer) | Cell cycle analysis (PI) | Mediated S phase arrest mdpi.com | Increased activities of caspase-3, -8, and -9 mdpi.com | mdpi.com |
| Xanthohumol | HT29 (colon cancer) | Annexin V / 7-AAD | Not specified in snippet | Induced apoptosis dose-dependently (quantified early and late apoptotic populations) | |
| Xanthohumol | HL-60 (leukemia) | PI, Annexin V | Blocked cell cycles at G1 phase lipidmaps.org | Induced apoptosis in a dose-dependent manner lipidmaps.org | lipidmaps.org |
| Xanthohumol | MCF-7, A549 | Annexin V/PI, PI | Reduced cell cycle progression (determined by PI staining) nih.gov | Induced apoptosis (evaluated by Annexin V/PI) nih.gov | nih.gov |
This table illustrates that flow cytometry is routinely applied to investigate how prenylated flavonoids influence cell cycle distribution and induce apoptosis. While direct quantitative data for this compound alone in these specific assays was not extensively provided in the snippets, its effects on apoptosis have been studied using flow cytometry,, and the detailed findings from studies on Xanthohumol demonstrate the capability of flow cytometry to provide quantitative data on cell cycle arrest and the progression of apoptosis.
Challenges and Future Directions in Isoxanthohumol Research
Bridging In Vitro and In Vivo Findings
A significant challenge in isoxanthohumol research is effectively translating promising in vitro results to in vivo efficacy. While in vitro studies can provide valuable insights into potential targets and mechanisms of action, the concentrations of IX used in cellular or enzymatic assays may not be achievable at target sites within a living organism due to factors like absorption, distribution, metabolism, and excretion (ADME). researchgate.net For example, studies on the bioavailability of IX suggest low systemic availability and significant excretion. nih.gov Future research needs to integrate in vitro data with pharmacokinetic and pharmacodynamic studies in preclinical animal models and human trials to provide a more accurate picture of IX's potential in vivo effects. researchgate.net Physiologically based pharmacokinetic (PBPK) modeling offers a framework for quantitative in vitro to in vivo extrapolation (QIVIVE), helping to predict in vivo behavior based on in silico and in vitro parameters. researchgate.net
Elucidation of Long-Term Biological Efficacy
While studies have explored the short-term effects of IX and related compounds, there is a need for more extensive research into the long-term biological efficacy of this compound. mdpi.com Most clinical trials involving related prenylflavonoids like xanthohumol (B1683332) have been of limited duration, leaving the effects of chronic exposure and the potential for cumulative effects largely unexplored. mdpi.commdpi.com Future studies should prioritize long-term investigations in both preclinical and clinical settings to fully understand the sustained benefits and potential adaptations that may occur with prolonged IX exposure.
Comprehensive Safety and Tolerance Assessments in Preclinical Models
Although preclinical studies on related hop prenylflavonoids, such as xanthohumol, have indicated general tolerance at certain doses, comprehensive long-term safety and tolerance assessments specifically for this compound in preclinical models are crucial. mdpi.comjmbfs.org While some studies touch upon the safety of hop extracts containing IX, dedicated research focusing on IX alone is necessary to establish its safety profile, particularly regarding potential effects on organ function and metabolic pathways with chronic administration. mdpi.com
Exploration of Novel Therapeutic Applications
Beyond its known properties, there is potential for exploring novel therapeutic applications for this compound. Research on related prenylflavonoids has indicated potential in areas such as neurodegenerative diseases, metabolic disorders, and even as an adjuvant in cancer therapy. frontierspartnerships.orgmdpi.commdpi.comresearchgate.net Given IX's unique metabolic fate and biological activities, future studies should investigate its potential in these and other emerging areas, such as its observed synergistic effect with doxorubicin (B1662922) in drug-resistant cancer cells. mdpi.com Identifying novel molecular targets of IX and its metabolites through techniques like inverse molecular docking can guide the exploration of new therapeutic avenues. nih.gov
Development of Advanced Delivery Systems
The limited water solubility and bioavailability of this compound present a significant hurdle for its therapeutic application. mdpi.comresearchgate.net Developing advanced delivery systems is essential to improve its absorption, stability, and targeting to specific tissues or cells. Research into various drug delivery systems, such as nanoparticles, nanomicelles, and liposomes, has shown promise for improving the pharmacokinetic profiles of hydrophobic compounds like xanthohumol, and these approaches could be applied to IX. mdpi.commdpi.comresearchgate.net For instance, polymeric micelles based on Pluronics have been investigated as carriers for IX, although challenges in enhancing water solubility and release profiles remain. mdpi.com
Multi-component Research and Synergistic Interactions
This compound is found in complex matrices like hops and beer, alongside other bioactive compounds, including xanthohumol and other prenylflavonoids. wikipedia.orgmdpi.comacs.org Investigating the potential synergistic or antagonistic interactions between IX and these other components is crucial for understanding its effects in a more natural context and for developing multi-component formulations with enhanced efficacy. Studies have already begun to explore synergistic effects between xanthohumol and other compounds in areas like cancer cell proliferation. mdpi.com Future research should extend this to this compound, examining how its interactions with other hop constituents or co-administered agents might influence its biological activities.
Translation of Preclinical Data to Clinical Investigation
Translating promising preclinical findings for this compound (IX) into successful clinical applications presents several challenges, primarily related to its pharmacokinetic profile, including bioavailability, metabolism, and distribution in humans. While preclinical studies have demonstrated a range of potential therapeutic benefits for IX, such as anti-cancer, anti-inflammatory, antioxidant, and metabolic improvement effects, the transition to clinical trials requires a thorough understanding of how these effects manifest in the human body mdpi.comnih.gov.
A significant hurdle in the clinical translation of IX is its relatively low systemic bioavailability following oral administration. Studies in rodents have indicated that IX is absorbed rapidly but has low systemic availability, with a considerable portion being excreted in feces nii.ac.jp. The estimated bioavailability in a study involving pure IX in rats was reported to be between 4% and 5% nii.ac.jp. This low bioavailability is a common characteristic of many flavonoids and can limit the concentration of the compound that reaches target tissues nii.ac.jp.
Furthermore, this compound undergoes extensive metabolism in the body, primarily in the liver and intestines mdpi.comresearchgate.net. This biotransformation involves Phase I and Phase II metabolic processes, including oxidation, reduction, and conjugation reactions like glucuronidation and sulfation nii.ac.jpmdpi.com. A key metabolic pathway for IX in humans is its O-demethylation to 8-prenylnaringenin (B1664708) (8-PN), a potent phytoestrogen nih.govmdpi.com. This conversion can occur in the liver via cytochrome P450 enzymes and in the intestine mediated by gut microbiota nih.govmdpi.comnih.gov. The extent of this conversion by gut microflora can vary significantly among individuals, potentially influencing the levels of both IX and 8-PN, and subsequently, the observed biological effects nih.gov. While 8-PN is also bioactive, its effects may differ from those of the parent compound, IX mdpi.com.
Preclinical studies have explored the tissue distribution of IX, showing that it reaches various organs, with higher levels observed in the liver compared to other tissues like the kidney, pancreas, lung, skeletal muscle, spleen, thymus, and heart in rodents nii.ac.jp. The accumulation of IX and its metabolite 8-PN in tissues like the liver and lungs may depend on the metabolic conversion of IX to 8-PN within these tissues nih.gov. However, data on tissue distribution in humans is limited, posing a challenge in predicting target tissue exposure and efficacy in clinical settings.
Despite these pharmacokinetic challenges, some clinical investigations involving this compound have been conducted, albeit often in the context of its consumption through beer. For instance, studies have evaluated urinary this compound as a biomarker of beer consumption, demonstrating its utility in monitoring dietary exposure in clinical trials nih.govresearchgate.netresearchgate.net. These studies have quantified IX levels in urine following beer consumption in human volunteers nih.govresearchgate.net.
While the direct clinical investigation of this compound as a therapeutic agent is still in early stages, preclinical findings continue to highlight its potential in various areas, including metabolic health and anti-cancer effects mdpi.comnih.govnih.gov. For example, preclinical studies in hyperlipidemic mice have shown that IX can improve hepatic lipid metabolism by regulating signaling pathways such as AMPK/PPARα and PI3K/AKT nih.gov. Another study in mice demonstrated that IX improved obesity and glucose metabolism by inhibiting intestinal lipid absorption and influencing gut microbiota composition, specifically increasing Akkermansia muciniphila abundance nih.govbiorxiv.org.
The translation of these specific preclinical metabolic findings to human clinical trials requires addressing the bioavailability and metabolic fate of IX to ensure that therapeutically relevant concentrations can be achieved at the target sites. Strategies to improve the solubility and bioavailability of IX, such as the use of delivery systems, are areas of ongoing research that could facilitate future clinical studies mdpi.com.
The limited number of clinical trials specifically investigating the therapeutic effects of isolated this compound underscores the need for more research in this area researchgate.net. Future clinical investigations should focus on well-designed studies that account for the pharmacokinetic properties of IX and its metabolites, potentially exploring different routes of administration or formulations to enhance bioavailability and target tissue delivery. Addressing the inter-individual variability in IX metabolism, particularly the conversion to 8-PN by gut microbiota, will also be crucial for interpreting clinical outcomes.
Relevant Preclinical Findings with Potential for Clinical Translation
| Preclinical Model | Condition Studied | Key Finding Related to IX | Potential Clinical Relevance | Source |
| Hyperlipidemic mice | Hyperlipidemia | Improved hepatic lipid metabolism via AMPK/PPARα and PI3K/AKT pathways. | Potential therapeutic agent for metabolic disorders. | nih.gov |
| High-fat diet-fed mice | Obesity & Insulin (B600854) Resistance | Improved obesity and glucose metabolism; inhibited intestinal lipid absorption; increased A. muciniphila. | Potential for managing metabolic syndrome and obesity. | nih.govbiorxiv.org |
| In vitro (various cell lines) | Various cancers | Antiproliferative activity against breast, ovarian, prostate, and colon cancer cells. | Potential as a chemopreventive or therapeutic agent for cancer. | mdpi.comnih.gov |
Note: The tables presented here are intended to be interactive in a digital format, allowing for sorting and filtering of data.
The challenges in translating preclinical data to clinical investigation for this compound are not unique and are commonly encountered in the development of natural compounds nih.govfrontiersin.org. However, the growing body of preclinical evidence highlighting the diverse biological activities of IX provides a strong rationale for continued research aimed at overcoming these translational barriers and exploring its therapeutic potential in human clinical trials. Utilizing approaches such as multicenter preclinical studies to enhance reproducibility and generalizability of findings can also contribute to more successful clinical translation biorxiv.org.
Q & A
Q. What are the key physicochemical properties of Isoxanthohumol critical for experimental design?
this compound (CAS 521-48-2) is a solid compound with the molecular formula C₂₁H₂₂O₅. Its stability under standard laboratory conditions (room temperature, inert atmosphere) makes it suitable for in vitro studies. However, it is incompatible with strong oxidizers, requiring storage in sealed, light-protected containers to prevent degradation . Researchers should verify purity via HPLC or NMR before use, as impurities may affect bioactivity assays.
Q. What protocols are recommended for safe handling and storage of this compound in laboratory settings?
According to safety guidelines, this compound does not require special handling under normal conditions. However, gloves (e.g., nitrile) should be worn to minimize skin contact. Storage should follow manufacturer specifications, typically at -20°C in airtight containers to prevent oxidation. Mechanical collection is advised for spills to avoid environmental contamination .
Q. How can researchers validate the identity and purity of this compound in experimental setups?
Standard methods include:
- HPLC-MS : Retention time and mass spectra comparison with reference standards.
- NMR spectroscopy : Analysis of characteristic peaks (e.g., 4-hydroxyphenyl protons at δ 6.7–7.3 ppm).
- Melting point determination : Compare observed values with literature data (if available). Purity thresholds (>95%) should be confirmed before biological assays to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity data for this compound across studies?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often stem from variations in:
- Dosage ranges : Use dose-response curves to identify biphasic effects.
- Cell models : Compare primary cells vs. immortalized lines (e.g., HepG2 vs. primary hepatocytes).
- Solvent systems : DMSO concentrations >0.1% may artifactually modulate results. Meta-analyses of existing data and standardized protocols (e.g., ISO 10993 for cytotoxicity) are recommended to reconcile findings .
Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound pharmacokinetics?
Key considerations include:
- Bioavailability : Assess solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to predict absorption.
- Metabolic stability : Use liver microsomes or hepatocytes to evaluate CYP450-mediated metabolism.
- Protein binding : Measure plasma protein binding via ultrafiltration or equilibrium dialysis. Computational modeling (e.g., PBPK) can bridge in vitro data with animal/human pharmacokinetics .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC₅₀/IC₅₀.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise differences).
- Bayesian modeling : Incorporate prior data to refine parameter estimates in underpowered studies. Power analysis should precede experiments to ensure adequate sample sizes .
Methodological Challenges
Q. How can researchers mitigate batch-to-batch variability in this compound sourcing?
Q. What in vivo models are most suitable for studying this compound’s estrogenic activity?
- Rodent uterotrophic assay : Measure uterine weight changes in ovariectomized rats.
- Transgenic ER-reporter mice : Quantify estrogen receptor activation in real time.
- Zebrafish models : Assess developmental effects of estrogenic modulation. Controls should include tamoxifen (antagonist) and 17β-estradiol (agonist) .
Q. How should researchers design studies to evaluate this compound’s synergistic effects with other phytochemicals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
